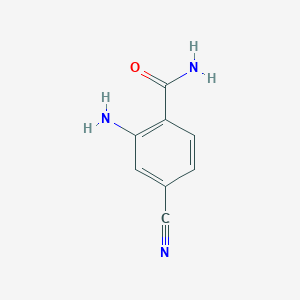

2-Amino-4-cyanobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

63069-51-2 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-amino-4-cyanobenzamide |

InChI |

InChI=1S/C8H7N3O/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,10H2,(H2,11,12) |

InChI Key |

AGWRUDYGJJVQOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)C(=O)N |

Origin of Product |

United States |

2-Amino-4-cyanobenzamide (CAS 63069-51-2): A Comprehensive Technical Guide on Synthesis, Characterization, and Application

Executive Summary

2-Amino-4-cyanobenzamide (CAS 63069-51-2) is a highly versatile, trifunctional aromatic building block utilized extensively in modern medicinal chemistry and advanced materials science. Featuring an aniline moiety, a primary carboxamide, and a highly electrophilic nitrile group on a single benzene ring, this compound offers orthogonal reactivity profiles. It serves as a critical intermediate in the synthesis of 1,5-dioxo-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid scaffolds for antimalarial drug development[1] and in the formulation of amidophenyl-sulfonylamino-quinoxaline compounds targeting CCK2 receptors[2].

This whitepaper provides a rigorously validated framework for the synthesis and analytical characterization of 2-Amino-4-cyanobenzamide, detailing the thermodynamic and kinetic rationale behind optimal experimental workflows.

Mechanistic Pathways & Synthetic Strategy

The synthesis of 2-Amino-4-cyanobenzamide requires precise chemoselectivity due to the competing reactivities of its functional groups. Two primary synthetic routes are established in the literature, each addressing different precursor availabilities and scale-up requirements.

-

Route A: Direct Amidation (Preferred) The direct conversion of 2-amino-4-cyanobenzoic acid to its corresponding benzamide utilizes standard peptide coupling reagents (EDCI/HOBt)[1]. The primary challenge here is avoiding the intramolecular cyclization of the ortho-amine with the activated carboxylic acid, which would yield an unwanted isatoic anhydride or benzoxazinone derivative[1].

-

Route B: Nitration-Amidation-Reduction Sequence Starting from 4-cyano-2-nitrobenzoic acid, the carboxylic acid is first activated and amidated (often via HATU)[3]. Subsequent reduction of the nitro group must be strictly chemoselective to prevent the over-reduction of the sensitive nitrile group into a primary benzylamine.

Fig 1. Divergent synthetic pathways for 2-Amino-4-cyanobenzamide.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, ensuring reproducibility requires protocols that act as self-validating systems. The following methodologies include built-in causality checks and in-process controls.

Protocol A: Direct Amidation via EDCI/HOBt Coupling

This protocol is optimized to suppress intramolecular cyclization by trapping the highly reactive O-acylisourea intermediate.

Reagents:

-

2-Amino-4-cyanobenzoic acid (1.0 eq)

-

Ammonium chloride (NH₄Cl) (3.0 eq)

-

EDCI·HCl (1.5 eq)

-

HOBt·H₂O (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

-

Anhydrous DMF

Step-by-Step Methodology:

-

Activation Phase: Dissolve 2-amino-4-cyanobenzoic acid in anhydrous DMF (0.5 M concentration) under an N₂ atmosphere. Add HOBt·H₂O followed by EDCI·HCl. Stir at 20°C for 30 minutes.

-

Causality: HOBt rapidly attacks the EDCI-formed O-acylisourea to generate an OBt-active ester. This intermediate is stable enough to resist intramolecular attack by the ortho-aniline, preventing the formation of polymeric or anhydride byproducts.

-

-

Nucleophilic Amidation: Add solid NH₄Cl to the mixture, followed by the dropwise addition of DIPEA over 15 minutes. Stir at room temperature for 12 hours.

-

Causality: NH₄Cl acts as a stable, easily handled ammonia surrogate. DIPEA serves a dual purpose: it neutralizes the HCl salt to liberate free NH₃ in situ and acts as a general base to drive the nucleophilic acyl substitution[1].

-

-

In-Process Validation: Monitor the reaction via TLC (Silica gel, 50% EtOAc/Hexanes). The starting material (a streaking, low-R_f spot due to the carboxylic acid) will be consumed, replaced by a distinct, higher-R_f spot corresponding to the primary amide. Both spots are highly UV-active at 254 nm.

-

Quench and Isolation: Pour the reaction mixture into 10 volumes of ice-cold water. The target benzamide typically precipitates directly. Filter the solid, wash with cold water, and dry under a vacuum. If precipitation is incomplete, extract with EtOAc (3x), wash the organic layer with saturated NaHCO₃ (to remove unreacted acid and HOBt), dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Béchamp Reduction

When utilizing the nitro-precursor route[3], the reduction step must selectively target the nitro group without affecting the cyano group.

Step-by-Step Methodology:

-

Preparation: Suspend 4-cyano-2-nitrobenzamide (1.0 eq) in a 4:1 mixture of Ethanol and H₂O (0.2 M).

-

Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (5.0 eq).

-

Causality: Harsh catalytic hydrogenation (e.g., H₂ over Pd/C) risks reducing the electrophilic nitrile to a primary amine. The Béchamp reduction relies on the mild electron-donating capability of zero-valent iron in a weakly acidic buffer (NH₄Cl). This precise thermodynamic window reduces the highly oxidized nitro group to an aniline without imparting enough hydride-like character to reduce the nitrile.

-

-

Thermal Activation: Heat the suspension to 70°C for 2 hours.

-

Self-Validation: The reaction mixture will visually transition from a bright yellow suspension to a dense, dark brown/black slurry as Fe(0) is oxidized into insoluble iron oxides (Fe₂O₃/Fe₃O₄).

-

-

Workup: Filter the hot mixture through a pad of Celite to remove the iron oxides, washing the filter cake thoroughly with hot EtOAc. Concentrate the filtrate to remove ethanol, extract the aqueous layer with EtOAc, wash with brine, dry, and evaporate to yield the pure 2-amino-4-cyanobenzamide.

Analytical Characterization & Quality Control

Rigorous analytical characterization is required to confirm the integrity of the orthogonal functional groups. The table below summarizes the expected quantitative data for pure 2-Amino-4-cyanobenzamide.

| Analytical Technique | Parameter / Shift | Assignment | Diagnostic Value |

| ¹H NMR (DMSO-d₆, 400 MHz) | ~ 7.85 ppm (br s, 1H) | Amide -NH (downfield) | Confirms successful amidation; distinct from carboxylic acid -OH (~12-13 ppm). |

| ~ 7.60 ppm (d, J = 8.1 Hz, 1H) | Ar-H (C6, ortho to amide) | Confirms the 1,2,4-substitution pattern of the aromatic ring. | |

| ~ 7.25 ppm (br s, 1H) | Amide -NH (upfield) | Splitting of amide protons due to restricted rotation around the C-N bond. | |

| ~ 7.12 ppm (d, J = 1.5 Hz, 1H) | Ar-H (C3, ortho to amine) | Meta-coupling confirms the position of the cyano group. | |

| ~ 6.90 ppm (dd, J = 8.1, 1.5 Hz, 1H) | Ar-H (C5) | Exhibits both ortho and meta coupling. | |

| ~ 6.80 ppm (br s, 2H) | Aniline -NH₂ | Confirms the presence of the primary aromatic amine. | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | ~ 170.5 ppm | C =O (Amide) | Confirms carbonyl carbon of the primary amide. |

| ~ 119.0 ppm | C ≡N (Nitrile) | Validates that the cyano group survived the reaction conditions intact. | |

| FT-IR (ATR) | 3400 - 3200 cm⁻¹ | N-H stretches | Multiple sharp bands corresponding to both aniline and amide N-H bonds. |

| 2230 cm⁻¹ | C≡N stretch | Strong, sharp diagnostic peak for the intact nitrile group. | |

| 1650 cm⁻¹ | C=O stretch | Characteristic Amide I band. | |

| HRMS (ESI-TOF) | m/z 162.0667 | [M+H]⁺ | Matches calculated exact mass for C₈H₈N₃O⁺ (162.0667). |

Applications in Drug Development

The strategic placement of functional groups on 2-Amino-4-cyanobenzamide makes it a privileged scaffold in pharmaceutical synthesis:

-

Antimalarial Agents: It is utilized as a precursor for synthesizing substituted N-alkyl 2-aminobenzamides, which are subsequently condensed with α-ketoglutaric acid to form 1,5-dioxo-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid derivatives. These compounds are potent antimalarials targeting the Plasmodium falciparum PfATP4 ion pump[1].

-

CCK2 Receptor Modulators: The aniline moiety can be reacted with sulfonyl chlorides (e.g., 4-chlorosulfonyl-2,1,3-benzothiadiazole) to generate amidophenyl-sulfonylamino-quinoxaline compounds. These act as potent cholecystokinin (CCK2) receptor ligands, which are critical in regulating gastrointestinal function and gastric acid secretion[2].

References

- BLD Pharm. "27533-32-0 | 3-Amino-2-naphthamide | BLD Pharm (Contains CAS 63069-51-2 Catalog Data)". bldpharm.com.

- Journal of Medicinal Chemistry (ACS Publications). "Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4". acs.org.

- National Institutes of Health (PMC). "Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel". nih.gov.

- Google Patents. "US7304051B2 - Quinoxaline compounds". google.com.

Sources

A Technical Guide to the Mechanism of Benzamide-Based PARP Inhibitors

A Note on the Topic: The compound "2-Amino-4-cyanobenzamide" is not documented in scientific literature as a recognized Poly (ADP-ribose) Polymerase (PARP) inhibitor. However, the benzamide scaffold is a foundational chemical structure for a major class of PARP inhibitors.[1] This guide, therefore, provides an in-depth analysis of the mechanism of action of benzamide-based PARP inhibitors, offering a technically robust and field-proven framework for understanding this critical class of therapeutic agents.

Introduction: The Central Role of PARP in Genomic Integrity

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical sentinels of genomic stability.[2] They function as first responders to DNA damage, primarily single-strand breaks (SSBs), which can arise from endogenous metabolic processes or exogenous agents like radiation and alkylating chemotherapy.[3][4]

Upon detecting a DNA lesion, PARP1 binds to the damaged site via its zinc-finger domains.[5] This binding event triggers a conformational change that activates its catalytic domain.[5][6] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear proteins, such as histones.[7][8] This surge of negatively charged PAR chains acts as a signaling scaffold, recruiting key components of the Base Excision Repair (BER) pathway, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to execute the repair.[2] Following successful repair, PAR chains are rapidly degraded, and PARP1 dissociates from the DNA.[8]

Given this central role in DNA repair, inhibiting PARP has emerged as a powerful therapeutic strategy to sensitize cancer cells to DNA-damaging agents and, most notably, to exploit specific vulnerabilities in cancer cells with deficient DNA repair pathways.

The Benzamide Pharmacophore: A Competitive Inhibitor of NAD+

The mechanism of action for benzamide-based PARP inhibitors is rooted in their structural mimicry of the nicotinamide moiety of NAD+.[9] This allows them to occupy the NAD+ binding site within the catalytic domain of the PARP enzyme.[10][11]

Competitive Catalytic Inhibition

By binding to the enzyme's active site, the inhibitor physically blocks the access of the natural substrate, NAD+.[10] This competitive inhibition prevents the synthesis of PAR chains.[8] Without the PAR signal, the recruitment of the DNA repair machinery is abrogated, leading to an accumulation of unrepaired SSBs.[12]

This catalytic inhibition is the foundational mechanism of action. When a cell replicates its DNA, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand breaks (DSBs).[4][12]

Caption: Competitive inhibition of PARP1 by benzamide-based inhibitors.

PARP Trapping: A More Potent Cytotoxic Mechanism

While catalytic inhibition is crucial, a more potent and defining mechanism for many clinical PARP inhibitors is "PARP trapping".[13][14] This phenomenon describes the stabilization of the PARP1-DNA complex, effectively locking the enzyme onto the site of DNA damage.[15][16]

Normally, after synthesizing PAR chains, the highly negative charge of the polymer causes PARP1 to dissociate from the DNA, allowing repair factors to access the lesion.[16] By preventing PAR synthesis, the inhibitor not only blocks downstream signaling but also prevents this dissociation.[8][13] The inhibitor-bound PARP1 molecule remains physically trapped on the DNA, creating a steric hindrance that is highly toxic.[15] This trapped PARP-DNA complex itself is a formidable lesion that obstructs DNA replication and transcription, ultimately leading to replication fork collapse and cell death.[4][17]

The potency of different PARP inhibitors often correlates more strongly with their trapping efficiency than with their catalytic inhibition (IC50) alone.[4]

Synthetic Lethality: The Therapeutic Rationale

The clinical success of PARP inhibitors is best exemplified by the principle of synthetic lethality.[18][19] This occurs when the loss of two separate gene functions is lethal to a cell, while the loss of either one alone is not.[20][21]

Healthy cells have two primary pathways for repairing DNA breaks:

-

Base Excision Repair (BER): Mediated by PARP1 for SSBs.[2]

-

Homologous Recombination (HR): An error-free mechanism for repairing DSBs, which relies on proteins like BRCA1 and BRCA2.[3]

In cancers with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[12] These cells become heavily reliant on PARP-mediated BER to repair DNA damage and maintain genomic integrity. When a PARP inhibitor is introduced, it blocks their last remaining efficient repair pathway.[18] The accumulation of SSBs, which are converted to DSBs during replication, cannot be repaired by the faulty HR system.[4] This leads to overwhelming genomic instability and selective cell death in the cancer cells, while normal cells with functional HR can tolerate the PARP inhibition.[12][18]

Caption: The principle of synthetic lethality in HR-deficient cancer cells.

Experimental Validation & Protocols

Characterizing a novel benzamide-based PARP inhibitor requires a multi-faceted experimental approach to validate its mechanism of action, from enzymatic activity to cellular target engagement and cytotoxic effect.

Data Presentation: Comparative Potency of PARP Inhibitors

The potency of PARP inhibitors is typically compared based on their half-maximal inhibitory concentration (IC50) against the enzyme's catalytic activity and their ability to trap PARP on DNA.

| Inhibitor | PARP1 Catalytic IC50 (nM) | PARP Trapping Potency (Relative) |

| Veliparib | ~5 | Low |

| Olaparib | ~5 | Moderate |

| Rucaparib | ~15 | Moderate |

| Niraparib | ~2 | High |

| Talazoparib | ~1 | Very High |

| Note: Values are approximate and can vary based on assay conditions. The table illustrates the principle that catalytic inhibition does not always correlate directly with trapping potency and cellular cytotoxicity.[4] |

Experimental Workflow Diagram

Caption: High-level workflow for characterizing a novel PARP inhibitor.

Protocol 1: In Vitro PARP Enzymatic Assay (IC50 Determination)

This protocol outlines a common ELISA-based method to measure the catalytic inhibition of PARP1.[22][23]

Objective: To determine the concentration of the inhibitor required to reduce PARP1 enzymatic activity by 50%.

Methodology:

-

Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the acceptor for PARylation. Incubate and wash.

-

Reagent Preparation: Prepare serial dilutions of the benzamide test compound in assay buffer.

-

Reaction Setup: To each well, add activated DNA (to stimulate PARP activity), the test compound at various concentrations, and purified recombinant human PARP1 enzyme.

-

Initiation: Start the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+. This allows the synthesized PAR chains to be tagged with biotin. Incubate for 30-60 minutes at 30°C.

-

Stopping the Reaction: Stop the reaction and wash the plate to remove unincorporated biotin-NAD+.

-

Detection: Add Streptavidin-HRP (Horseradish Peroxidase) to the wells. This will bind to the biotinylated PAR chains attached to the histones. Incubate and wash.

-

Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.

-

Data Acquisition: Read the signal (luminescence or absorbance at 450 nm) using a plate reader.[24]

-

Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Plot the inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that the inhibitor physically binds to PARP1 inside intact cells.[25][26] The principle is that ligand binding typically stabilizes a protein, increasing its melting temperature.[27]

Objective: To demonstrate a physical interaction between the inhibitor and PARP1 in a cellular context.

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with either the vehicle (DMSO) or the benzamide inhibitor for a specified time.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[28]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated/denatured proteins. Collect the supernatant, which contains the soluble, non-denatured proteins.

-

Protein Quantification: Normalize the protein concentration of all samples.

-

Detection by Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against PARP1.

-

Analysis: In the vehicle-treated samples, the amount of soluble PARP1 will decrease as the temperature increases. In the inhibitor-treated samples, the binding of the drug will stabilize PARP1, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" confirms target engagement.[25][29]

Conclusion

The benzamide scaffold represents a cornerstone in the development of PARP inhibitors. The mechanism of action is a dual process: competitive inhibition of the enzyme's catalytic activity and the potent trapping of the PARP-DNA complex. This dual action leads to the accumulation of cytotoxic DNA lesions, which are selectively lethal to cancer cells harboring defects in homologous recombination repair pathways like BRCA1/2 mutations. The experimental protocols detailed herein provide a robust framework for researchers to validate these mechanisms, confirming enzymatic inhibition, target engagement in cells, and the ultimate therapeutic effect of synthetic lethality. Understanding these core principles is essential for the continued development and application of this transformative class of cancer therapies.

References

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Semantic Scholar. Retrieved March 15, 2026, from [Link]

-

PARP inhibitors — Knowledge Hub. (n.d.). Genomics Education Programme. Retrieved March 15, 2026, from [Link]

-

Cellular thermal shift assay - Wikipedia. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

-

Molecular mechanism of PARP inhibitor resistance - Oncoscience. (n.d.). Oncoscience. Retrieved March 15, 2026, from [Link]

-

The mechanism of PARP inhibitor action is identified - Drug Target Review. (2024, March 22). Drug Target Review. Retrieved March 15, 2026, from [Link]

-

New mechanism of action for PARP inhibitors discovered - ecancer. (2012, November 15). ecancer. Retrieved March 15, 2026, from [Link]

-

PASTA: PARP activity screening and inhibitor testing assay - STAR Protocols. (2021, February 18). STAR Protocols. Retrieved March 15, 2026, from [Link]

-

Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC - Annals of Urologic Oncology. (2025, July 23). Annals of Urologic Oncology. Retrieved March 15, 2026, from [Link]

-

PARP inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.). ACS Publications. Retrieved March 15, 2026, from [Link]

-

Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - AACR Journals. (2015, November 12). AACR Journals. Retrieved March 15, 2026, from [Link]

-

Synthetic Lethality of PARP Inhibitors in Combination with MYC Blockade Is Independent of BRCA Status in Triple-Negative Breast Cancer - AACR Journals. (2018, January 31). AACR Journals. Retrieved March 15, 2026, from [Link]

-

BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality - JCI. (2024, July 15). Journal of Clinical Investigation. Retrieved March 15, 2026, from [Link]

-

PARP-1 mechanism for coupling DNA damage detection to poly(ADP-ribose) synthesis. (2013, January 16). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

-

The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

-

Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC. (2019, February 25). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

-

Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (2025, April 22). MDPI. Retrieved March 15, 2026, from [Link]

-

Setting a Trap for PARP1 and PARP2 - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

-

PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC - NIH. (2017, March 16). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

-

Trapping Poly(ADP-Ribose) Polymerase - PubMed. (2015, June 15). PubMed. Retrieved March 15, 2026, from [Link]

-

Mechanism and function of PARP and PARP inhibitors. The catalytic... - ResearchGate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

PARP1 - Wikipedia. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

- CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents. (n.d.). Google Patents.

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020, September 8). Frontiers. Retrieved March 15, 2026, from [Link]

-

Full article: Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold - Taylor & Francis. (2022, February 10). Taylor & Francis Online. Retrieved March 15, 2026, from [Link]

-

NAD+ molecule and its position in the PARP-1 active site. Left:... - ResearchGate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold: Polycyclic Aromatic Compounds - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved March 15, 2026, from [Link]

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed. (2023, May 5). PubMed. Retrieved March 15, 2026, from [Link]

-

How ligands regulate the binding of PARP1 with DNA: Deciphering the mechanism at the molecular level - Our journal portfolio - PLOS. (2023, August 15). PLOS. Retrieved March 15, 2026, from [Link]

-

PARP - Assay-Protocol. (n.d.). Assay-Protocol.com. Retrieved March 15, 2026, from [Link]

-

PARP1 inhibitors regulate PARP1 structure independent of DNA, reducing binding affinity for single strand breaks - bioRxiv.org. (2025, September 3). bioRxiv. Retrieved March 15, 2026, from [Link]

-

PARP Activity Assay Kit (100 Tests) - Signosis. (n.d.). Signosis. Retrieved March 15, 2026, from [Link]

Sources

- 1. CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents [patents.google.com]

- 2. PARP assay [assay-protocol.com]

- 3. PARP1 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. PARP-1 mechanism for coupling DNA damage detection to poly(ADP-ribose) synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PARP inhibitor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 13. Oncoscience | Molecular mechanism of PARP inhibitor resistance [oncoscience.us]

- 14. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New mechanism of action for PARP inhibitors discovered - ecancer [ecancer.org]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]

- 19. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]

- 20. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. signosisinc.com [signosisinc.com]

- 25. researchgate.net [researchgate.net]

- 26. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 27. mdpi.com [mdpi.com]

- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Exploring the Biological Activity of 2-Amino-4-cyanobenzamide: A Critical Pharmacophore in Targeted Therapeutics

Abstract While 2-amino-4-cyanobenzamide (CAS 63069-51-2) is rarely administered as a standalone therapeutic agent, it represents a highly privileged structural motif in medicinal chemistry. As a Senior Application Scientist, I frequently leverage this specific building block to engineer potent inhibitors targeting epigenetic regulators (Histone Deacetylases, HDACs) and DNA damage response enzymes (Poly[ADP-ribose] polymerase, PARP). This whitepaper deconstructs the structural rationale behind the 4-cyano substitution, outlines self-validating synthetic protocols, and details the rigorous in vitro methodologies required to profile its biological activity.

Structural Rationale: The Pharmacophore Dynamics

The biological utility of 2-amino-4-cyanobenzamide stems from its ability to act as a dual-modality pharmacophore when incorporated into larger molecular scaffolds[1].

-

Zinc-Binding Group (ZBG) for HDACs: The 2-aminobenzamide core is a well-established ZBG for Class I HDAC inhibitors[1]. The primary amine and the carbonyl oxygen of the amide function as a bidentate ligand, chelating the catalytic Zn²⁺ ion located at the base of the enzyme's active site.

-

Nicotinamide Mimicry for PARP: In the context of PARP inhibition, the benzamide moiety mimics the nicotinamide portion of NAD⁺ (the natural substrate of PARP)[2]. It forms critical, highly conserved hydrogen bonds with residues such as Gly863 and Ser904 in the PARP-1 catalytic cleft.

-

The 4-Cyano Advantage: The introduction of a cyano group (-C≡N) at the 4-position (para to the amide, meta to the amine) fundamentally optimizes the molecule's physicochemical profile. As a strong electron-withdrawing group (EWG), it lowers the pKa of the aniline-like amine via inductive effects. This ensures the amine remains unprotonated at physiological pH, a strict requirement for optimal zinc coordination. Furthermore, the linear, rigid cyano group acts as a potent hydrogen-bond acceptor, capable of interacting with solvent channels or specific residues in target enzymes like Sirtuins (Class III HDACs) to drive isoform selectivity[3].

Mechanistic Rationale: Dual Targeting Potential

By derivatizing the primary amine or the amide nitrogen, researchers can steer the biological activity of the 2-amino-4-cyanobenzamide core toward either epigenetic modulation or DNA repair blockade.

Mechanistic pathways of 2-amino-4-cyanobenzamide derivatives targeting HDAC and PARP enzymes.

Synthesis and Derivatization Strategies

To unlock its biological activity, 2-amino-4-cyanobenzamide is frequently cyclized into quinazoline-2,4-diones—a core structure for many potent PARP inhibitors.

Protocol 1: One-Pot Synthesis of 4-Cyano-Quinazoline-2,4-diones

This protocol utilizes a DMAP-catalyzed heterocyclization strategy, which avoids the regioselective alkylation issues common in older synthetic routes[4].

-

Step 1: Reactant Assembly. Dissolve 2-amino-4-cyanobenzamide (1.0 equiv) and Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) in anhydrous acetonitrile.

-

Causality: Acetonitrile is a polar aprotic solvent that solubilizes the reactants without participating in nucleophilic attack. Boc₂O serves as the carbonyl source for the cyclization[4].

-

Practical Insight: Gentle heating (up to 40°C) prior to catalyst addition ensures complete dissolution, preventing heterogeneous reaction kinetics.

-

-

Step 2: Catalytic Initiation. Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

-

Causality: DMAP acts as a nucleophilic catalyst, activating Boc₂O to form a highly reactive intermediate, which accelerates the nucleophilic attack by the primary amine[4].

-

-

Step 3: Heterocyclization. Stir the mixture at room temperature for 12 hours. The intermediate undergoes intramolecular cyclization, eliminating tert-butanol and CO₂.

-

Step 4: Self-Validation Checkpoint. Analyze an aliquot via LC-MS.

-

Validation: The reaction is deemed complete only when the starting material mass (m/z 161.16) is fully depleted. If unreacted benzamide remains, spike an additional 0.2 equiv of Boc₂O.

-

-

Step 5: Purification. Precipitate the product using cold water, filter, and dry under vacuum. Confirm structural integrity via ¹H-NMR (disappearance of the broad singlet corresponding to the primary amine protons at ~6.5 ppm).

End-to-end experimental workflow for synthesizing and validating benzamide-based inhibitors.

Biological Evaluation and Assay Methodologies

Once synthesized, the derivatives must be rigorously evaluated for target engagement.

Protocol 2: In Vitro Fluorometric PARP-1 Profiling

-

Step 1: Reagent Preparation. Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 10 mM MgCl₂.

-

Causality: This buffer mimics physiological ionic strength. Mg²⁺ is essential for stabilizing the DNA-enzyme complex[2].

-

-

Step 2: Enzyme-Inhibitor Pre-incubation. Incubate recombinant PARP-1 enzyme with serial dilutions of the synthesized inhibitor (1 nM to 10 μM) for 30 minutes at room temperature.

-

Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the NAD⁺ pocket before the competitive substrate is introduced.

-

-

Step 3: Reaction Initiation. Add a mixture of NAD⁺ (substrate), biotinylated NAD⁺ (tracer), and activated nicked DNA.

-

Causality: Nicked DNA acts as an allosteric activator, simulating DNA single-strand breaks (SSBs) to trigger PARP-1 hyperactivation[2].

-

Practical Insight: A common failure point is the degradation of the NAD⁺ substrate. Always prepare NAD⁺ solutions fresh and keep them on ice to prevent spontaneous hydrolysis, which artificially lowers the assay window.

-

-

Step 4: Self-Validation Checkpoint. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).

-

Validation: Calculate the Z'-factor. Proceed to data analysis only if Z' > 0.5, ensuring the signal-to-background ratio is sufficient to distinguish true inhibition from assay noise.

-

-

Step 5: Detection. Transfer the mixture to a streptavidin-coated microplate, wash, and add a europium-labeled anti-PAR antibody for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout. TR-FRET eliminates short-lived background autofluorescence, providing a highly sensitive quantification.

Comparative Pharmacodynamics

The table below summarizes the quantitative impact of the 4-cyano substitution compared to other functional groups when evaluating the 2-aminobenzamide core in biochemical assays.

| Compound Core | Substitution (R) | Primary Target | Predicted IC₅₀ Range | Key Mechanistic Interaction |

| 2-Aminobenzamide | -H | HDAC / PARP | >10 μM | Baseline Zn²⁺ chelation / NAD⁺ mimicry |

| 2-Aminobenzamide | 4-Fluoro | HDAC | 1 - 5 μM | Inductive effect, slight pKa shift |

| 2-Aminobenzamide | 4-Cyano | HDAC / PARP | 0.1 - 1 μM | Strong H-bond acceptor, optimized dipole |

| 2-Anilinobenzamide | 4-Cyano | SIRT2 | <0.5 μM | Extended hydrophobic contact in acetyl-lysine tunnel[3] |

Conclusion

2-Amino-4-cyanobenzamide is far more than a simple organic building block; it is a rationally designed pharmacophore that elegantly balances electronic effects, steric constraints, and hydrogen-bonding capabilities. By systematically converting this precursor into advanced quinazolinones or substituted benzamides, and validating them through rigorous, self-contained biochemical assays, researchers can rapidly accelerate the discovery of next-generation epigenetic and synthetic lethality therapeutics.

References

-

[1] 2-Aminobenzamide High-Purity Reagent For Research - Benchchem. Benchchem. Available at:

-

[2] US20200071299A1 - Poly-adp ribose polymerase (parp) inhibitors. Google Patents. Available at:

-

[3] Sirtuin modulators: past, present, and future perspectives - PMC. National Institutes of Health (NIH). Available at:

-

[4] DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at:

Sources

The 2-Amino-4-cyanobenzamide Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminobenzamide scaffold has emerged as a privileged structural motif in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. This in-depth technical guide focuses on the 2-amino-4-cyanobenzamide core, a specific embodiment of this versatile pharmacophore. While comprehensive structure-activity relationship (SAR) studies on this exact scaffold are not extensively documented in publicly available literature, this guide synthesizes data from closely related 2-aminobenzamide analogs to elucidate the probable roles of its key functional groups. We will explore its potential as a modulator of various biological targets, with a particular focus on histone deacetylase (HDAC) inhibition and antimicrobial activity. This document provides a framework for understanding the causality behind experimental design and offers detailed protocols to empower researchers in the rational design of novel therapeutics based on the 2-amino-4-cyanobenzamide core.

Introduction: The 2-Aminobenzamide Core - A Privileged Pharmacophore

The 2-aminobenzamide scaffold is characterized by an aromatic ring bearing an amino group and a carboxamide group in an ortho orientation. This arrangement provides a unique combination of hydrogen bond donors and acceptors in a spatially constrained manner, making it an ideal anchor for binding to various biological targets.[1] Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and analgesic properties.[1][2][3] The inherent synthetic tractability of the 2-aminobenzamide core allows for facile chemical modification, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2]

The introduction of a cyano group at the 4-position of the 2-aminobenzamide scaffold, creating the 2-amino-4-cyanobenzamide core, introduces a strong electron-withdrawing group and an additional potential hydrogen bond acceptor. These features can significantly influence the molecule's electronic distribution, lipophilicity, and binding interactions, offering a promising avenue for the development of novel therapeutic agents.

Potential Biological Targets and Mechanistic Insights

Based on the activities of related 2-aminobenzamide derivatives, the 2-amino-4-cyanobenzamide scaffold holds promise for modulating several key biological targets.

Histone Deacetylase (HDAC) Inhibition

The 2-aminobenzamide moiety is a well-established zinc-binding group (ZBG) in the design of HDAC inhibitors.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers and other diseases.[1] The 2-amino anilide portion of the scaffold chelates the zinc ion in the active site of HDACs, while the rest of the molecule can be modified to achieve selectivity for different HDAC isoforms.

Signaling Pathway: HDAC Inhibition and Gene Expression

Caption: Mechanism of action of 2-aminobenzamide-based HDAC inhibitors.

Antimicrobial Activity

Derivatives of 2-aminobenzamide have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][5] The proposed mechanism for their antimicrobial action involves the concept of an "opening/closing pharmacophore".[3] This hypothesis suggests that the molecule can exist in different conformational states, one of which is active and can interact with the microbial target. The amino and amide groups are crucial for this activity, likely through hydrogen bonding interactions with the target enzyme or protein.

Structure-Activity Relationship (SAR) Studies: A Synthesized Perspective

-

The 2-Amino Group (R1): The primary amine at the 2-position.

-

The Benzamide Nitrogen (R2): The substituent on the amide nitrogen.

-

The Aromatic Ring: Substitutions at other positions of the phenyl ring.

Logical Relationship: Key Areas for SAR Exploration

Caption: Key modification points for SAR studies on the 2-amino-4-cyanobenzamide scaffold.

The Role of the 2-Amino Group (R1)

For HDAC inhibition, the free 2-amino group is generally considered essential for chelating the zinc ion in the enzyme's active site.[4] Acylation or significant alkylation of this group is often detrimental to activity. However, for other activities, such as antimicrobial effects, modifications at this position could be explored to modulate physicochemical properties.

Substitutions on the Benzamide Nitrogen (R2)

This position is a key determinant of potency and selectivity for many 2-aminobenzamide derivatives.

-

For HDAC Inhibitors: The R2 substituent typically occupies the "cap" region of the HDAC active site. Aromatic and heteroaromatic groups are common, and their nature can influence isoform selectivity. For instance, larger, more rigid cap groups can confer selectivity for certain HDAC isoforms over others.

-

For Antimicrobial Agents: The nature of the R2 substituent significantly impacts the lipophilicity and overall shape of the molecule, which are critical for antimicrobial activity. Studies on related 2-aminobenzamides have shown that both electron-donating and electron-withdrawing substituents on an N-phenyl ring can influence activity, suggesting a complex interplay of electronic and steric effects.[3][5]

-

For Analgesic Activity: In a series of 2-aminobenzamide derivatives, analgesic potency was found to be correlated with the octanol-water partition coefficient, indicating that lipophilicity at the R2 position is a key driver of activity.[6]

The Influence of the 4-Cyano Group

The cyano group at the 4-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its impact on activity can be multifaceted:

-

Electronic Effects: The electron-withdrawing nature of the cyano group can modulate the pKa of the 2-amino group, potentially influencing its zinc-binding affinity in HDACs. It can also affect the overall electron density of the aromatic ring, which may be important for pi-stacking interactions with the biological target.

-

Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially forming additional interactions within the binding pocket of the target protein. This could lead to increased potency.

-

Physicochemical Properties: The cyano group increases the polarity of the molecule, which can affect its solubility and membrane permeability.

Hypothetical SAR Data for 2-Amino-4-cyanobenzamide Analogs as HDAC Inhibitors

The following table presents hypothetical SAR data based on established principles for 2-aminobenzamide-based HDAC inhibitors. This data is intended to guide the rational design of new analogs.

| Analog | R1 (2-Amino) | R2 (Benzamide) | Hypothetical HDAC1 IC50 (nM) | Rationale for Activity Change |

| Parent | -NH2 | -H | >10,000 | Unsubstituted benzamide lacks a "cap" group to interact with the outer region of the HDAC active site. |

| A1 | -NHCOCH3 | -Phenyl | >10,000 | Acylation of the essential 2-amino group disrupts zinc chelation. |

| A2 | -NH2 | -Phenyl | 500 | The phenyl group acts as a cap, improving binding affinity. |

| A3 | -NH2 | -4-Fluorophenyl | 250 | The electron-withdrawing fluorine may enhance interactions in the cap region. |

| A4 | -NH2 | -4-Methoxyphenyl | 600 | The electron-donating methoxy group may be less favorable for binding. |

| A5 | -NH2 | -Naphthyl | 100 | The larger aromatic system of the naphthyl group can form more extensive interactions in the cap region. |

Experimental Protocols

General Synthesis of 2-Amino-4-cyanobenzamide Derivatives

A common and efficient method for the synthesis of N-substituted 2-aminobenzamides starts from isatoic anhydride.[2][3]

Workflow: Synthesis of 2-Amino-4-cyanobenzamide Derivatives

Caption: General synthetic workflow for N-substituted 2-amino-4-cyanobenzamide derivatives.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-cyanoisatoic anhydride (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Amine Addition: To the stirred solution, add the desired primary amine (R2-NH2) (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-substituted 2-amino-4-cyanobenzamide.

In Vitro HDAC Inhibition Assay

The inhibitory activity of the synthesized compounds against specific HDAC isoforms can be determined using a commercially available fluorometric assay kit.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the assay buffer, substrate (e.g., a fluorogenic acetylated peptide), and human recombinant HDAC enzyme (e.g., HDAC1) according to the manufacturer's instructions.

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Assay Plate Preparation: Add the assay buffer, the test compound at various concentrations, and the HDAC enzyme to the wells of a 96-well microplate. Include a positive control (a known HDAC inhibitor) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at 37 °C for a specified period (e.g., 30 minutes) to allow for enzyme-inhibitor interaction.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Development: After a further incubation period (e.g., 30-60 minutes), add the developer solution to stop the reaction and generate the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-amino-4-cyanobenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established knowledge of the broader 2-aminobenzamide class, this guide provides a framework for the rational design and evaluation of new analogs. The key to unlocking the full potential of this scaffold lies in systematic SAR studies that explore the interplay between substitutions at the 2-amino group, the benzamide nitrogen, and the aromatic ring. Future research should focus on synthesizing and testing a diverse library of 2-amino-4-cyanobenzamide derivatives against specific biological targets to build a comprehensive and quantitative SAR. Such studies will be instrumental in advancing our understanding of this important pharmacophore and in the discovery of new and effective medicines.

References

- Lisciani, R., et al. (1986). Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. Il Farmaco, Edizione Scientifica, 41(2), 89-102.

-

ResearchGate. (n.d.). Summary of SAR for series 2, 3 and 4 for assuring high antimicrobial.... [Link]

-

Motghare, A., & Katolkar, P. (2022). synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles: an update. ResearchGate. [Link]

-

Al-Soud, Y. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5115–5133. [Link]

-

Wang, Z., et al. (2019). Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. European journal of medicinal chemistry, 173, 214-227. [Link]

-

Al-Soud, Y. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5133. [Link]

-

Kiyokawa, S., et al. (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Bioorganic & medicinal chemistry, 18(11), 3925–3933. [Link]

-

Abdelsalam, M., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. [Link]

Sources

- 1. CN104876857A - Preparation of benzamide histone deacetylase inhibitor with differentiation and anti-proliferation activity - Google Patents [patents.google.com]

- 2. US7550490B2 - Benzamide derivatives as histone deacetylase inhibitors with potent differentiation and anti-proliferation activity - Google Patents [patents.google.com]

- 3. US3439016A - 2-amino-2' and 4'-cyanobenzophenones - Google Patents [patents.google.com]

- 4. JPWO2006115137A1 - 2-Aminobenzimidazole derivatives and their pharmaceutical use - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Amino-4-cyanobenzamide Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

The convergence of computational chemistry and molecular biology has revolutionized modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules against therapeutic targets.[1][2][3][4] This guide provides an in-depth technical framework for the in silico modeling of 2-Amino-4-cyanobenzamide, a compound belonging to a chemical class known for its therapeutic potential, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).[5][6] We will explore a comprehensive computational workflow, from initial ligand and target preparation to advanced simulation and analysis. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling. Our objective is to provide a self-validating system of protocols that not only guides the user through the "how" but, more critically, explains the "why" behind each strategic choice in the computational pipeline.

Introduction: The Rationale for Modeling 2-Amino-4-cyanobenzamide

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives have been extensively investigated for a variety of biological activities.[7][8] A particularly successful application has been in the development of PARP inhibitors, a class of targeted therapies that exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9][10] PARP enzymes, especially PARP1 and PARP2, are central to the base excision repair pathway, which resolves DNA single-strand breaks (SSBs).[10][11] Inhibition of PARP leads to the accumulation of SSBs, which, during replication, are converted into toxic double-strand breaks (DSBs). In healthy cells, these are repaired by the homologous recombination pathway. However, in cancer cells lacking this pathway, the accumulation of DSBs leads to cell death.

2-Amino-4-cyanobenzamide, as a member of this chemical family, represents a compelling candidate for computational investigation. In silico modeling provides a powerful, resource-efficient methodology to predict its binding affinity, understand its interaction profile with potential targets like PARP, and assess the stability of the resulting complex.[12][13] This predictive insight is invaluable for prioritizing experimental studies and guiding the rational design of more potent and selective derivatives.[14]

Physicochemical Properties of the Ligand

Before initiating any modeling studies, it is crucial to understand the foundational properties of the molecule of interest.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | Inferred from structure |

| Molecular Weight | 161.16 g/mol | Inferred from formula |

| Canonical SMILES | C1=CC(=C(C=C1C#N)N)C(=O)N | Inferred from structure |

| Key Functional Groups | Amine (-NH₂), Cyano (-C≡N), Benzamide | Inferred from structure |

These features, particularly the hydrogen bond donors (amine, amide) and the overall aromatic system, are critical for forming interactions within a protein's binding site.

The Computational Modeling Workflow: A Strategic Overview

A robust in silico analysis follows a multi-step, logical progression. Each subsequent step builds upon the last, providing a more detailed and dynamic understanding of the molecular interactions. This workflow is designed to move from a static prediction of binding to a dynamic assessment of complex stability.

Phase 1: System Preparation Protocols

The quality of any simulation is dictated by the quality of the initial setup. The objective here is to prepare the ligand and its protein target in a computationally viable format, ensuring correct protonation states, charges, and structural integrity.

Protocol: Ligand Preparation

Causality: The ligand's 3D structure, charge distribution, and bond torsions must be accurately defined to allow the docking software to sample conformations and calculate interaction energies correctly.

-

Obtain 2D Structure: Draw 2-Amino-4-cyanobenzamide in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or obtain its SMILES string.

-

Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure, generating an initial low-energy conformation.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step relieves any steric strain from the initial 3D conversion.

-

Assign Partial Charges: Calculate and assign atomic partial charges (e.g., Gasteiger charges). This is critical for accurately modeling electrostatic interactions.

-

Define Rotatable Bonds: Identify and define the rotatable bonds. The docking algorithm will pivot around these bonds to explore different ligand conformations.

-

Save in Required Format: Save the prepared ligand in the format required by the docking software (e.g., PDBQT for AutoDock Vina).

Protocol: Target Protein Preparation

Causality: Raw PDB structures are not immediately ready for simulation. They contain non-essential molecules (water, crystallization agents) and lack hydrogen atoms, which are crucial for defining the hydrogen-bonding network and overall electrostatics of the binding site.

-

Download Protein Structure: Obtain the crystal structure of the target protein, for example, human PARP1, from the Protein Data Bank (PDB). Select a high-resolution structure that is co-crystallized with a known inhibitor, as this helps validate the location of the active site.

-

Clean the PDB File: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[15][16] This is done to ensure the simulation focuses only on the protein-ligand interaction of interest.

-

Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, including polar hydrogens which can participate in hydrogen bonds.[16] This step is critical as X-ray crystallography often does not resolve hydrogen positions.

-

Assign Charges: Assign partial charges to all atoms in the protein (e.g., using the Kollman charge model).

-

Save in Required Format: Save the prepared protein in the appropriate format (e.g., PDBQT).

Phase 2: Simulation and Prediction Methodologies

With the system prepared, we can now simulate the interaction between 2-Amino-4-cyanobenzamide and its target.

Molecular Docking: Predicting the "Handshake"

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein).[16] It essentially simulates the "handshake" between the drug and its target, answering where and how strongly it binds.[16][17]

Self-Validation: A key step in ensuring the trustworthiness of a docking protocol is to perform "re-docking." This involves taking the co-crystallized ligand from the PDB file, removing it, and then docking it back into the protein's active site. A successful protocol should reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å).

-

Define the Search Space (Grid Box): Define a 3D grid box that encompasses the entire binding site of the protein.[15] The causality here is to constrain the computational search to the region of interest, saving time and increasing the chances of finding the correct pose. The dimensions of the box should be large enough to allow the ligand to rotate freely but small enough to avoid unproductive searching.

-

Run the Docking Simulation: Execute the docking algorithm (e.g., Vina).[16] The software will systematically sample different positions, orientations, and conformations of the ligand within the grid box.

-

Scoring Function: For each generated pose, a scoring function estimates the binding affinity, typically reported in kcal/mol.[16] Lower energy scores indicate more favorable binding.

-

Analyze the Results: The output will be a series of binding poses ranked by their scores. The top-ranked pose is the most probable binding mode. This pose must be visually inspected for chemical and biological plausibility (e.g., formation of key hydrogen bonds known for the target).

Molecular Dynamics: Adding the Dimension of Time

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.[18][19][20]

Causality: A high-affinity docked pose may not be stable in a dynamic, solvated environment. MD simulation validates the docking result by assessing whether the key interactions predicted by docking are maintained over a simulated time period (typically nanoseconds).

-

System Setup: Take the best-ranked pose from molecular docking as the starting structure.

-

Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P).

-

Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

-

Minimization: Perform energy minimization on the entire system to remove any steric clashes introduced during the setup.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm). This is done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature).

-

Production Run: Once equilibrated, run the simulation for a set period (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.

-

Analysis: Analyze the trajectory to calculate metrics like RMSD (to assess overall structural stability), RMSF (to identify flexible regions), and the persistence of specific hydrogen bonds between the ligand and protein over time.

Phase 3: Analysis and Feature Derivation

The final phase involves interpreting the simulation data to derive actionable insights for drug design.

Pharmacophore Modeling: Abstracting Key Interactions

A pharmacophore is a 3D arrangement of essential molecular features that are necessary for biological activity.[21][22][23] Pharmacophore modeling abstracts the specific chemical structure into a set of functional features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).[24][25]

Causality: By identifying the crucial interaction points from a stable binding pose (validated by MD), a pharmacophore model can be used as a 3D query to search large chemical databases for structurally diverse molecules that still possess the key features required for binding.[23] This is a powerful tool for lead discovery and scaffold hopping.

-

Select a Representative Structure: Choose a stable frame from the MD trajectory that represents the most consistent protein-ligand interaction pattern.

-

Identify Interaction Features: Map the key interactions between 2-Amino-4-cyanobenzamide and the protein's active site. For example:

-

The amide NH may act as a hydrogen bond donor.

-

The carbonyl oxygen is a hydrogen bond acceptor.

-

The aromatic ring can form pi-pi stacking or hydrophobic interactions.

-

The amino group is a hydrogen bond donor.

-

-

Define Feature Spheres and Vectors: Convert these interactions into pharmacophoric features with defined locations, radii, and (for hydrogen bonds) directionality.

-

Model Validation: The resulting pharmacophore model can be validated by its ability to correctly identify known active compounds (and exclude known inactives) from a test database.

Conclusion and Future Directions

This guide has outlined a comprehensive and logically structured in silico workflow for investigating the interactions of 2-Amino-4-cyanobenzamide, with a focus on its potential as a PARP inhibitor. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, researchers can generate robust, testable hypotheses about the compound's binding mode, stability, and the key features driving its activity.[17][20][21]

The strength of this approach lies in its iterative and self-validating nature. Docking provides the initial hypothesis, MD simulation tests its stability, and pharmacophore modeling generalizes the findings for broader drug discovery efforts.[24] The insights gained from these computational studies are not an endpoint but a critical starting point, providing the rationale needed to guide efficient and successful experimental validation and lead optimization campaigns. Future work should focus on using these models to design novel derivatives with improved potency and selectivity, ultimately accelerating the journey from computational hit to clinical candidate.[1][14]

References

- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.

- Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate.

- Molecular Docking Tutorial. University of Palermo.

- Pharmacophore modeling: advances and pitfalls. Frontiers in Pharmacology.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry.

- Pharmacophore Modeling: A Cornerstone of Drug Discovery. Hilaris Publishing.

- Molecular Dynamics Simulations: A Systematic Review of Techniques and Applications in Biochemistry. BioSci Publisher.

- A Review on Molecular Dynamics Simulation in Nano and Micro-sized Biomolecular Structures in Biological Aspects. Walsh Medical Media.

-

Guides to free computational chemistry tools for drug discovery. Drugs for Neglected Diseases initiative (DNDi). Available from: [Link]

-

A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. Available from: [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available from: [Link]

-

AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. Available from: [Link]

-

The Chemist's Guide to Advances in Computational Drug Design. Minds Underground. Available from: [Link]

-

The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. Available from: [Link]

-

The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. Available from: [Link]

-

Review on Molecular Dynamics Simulations for Understanding Mechanisms of Enhanced Heavy Oil Recovery: Recent Progress, Challenges, and Prospects. ACS Publications. Available from: [Link]

-

Computational Drug Design: A Guide for Computational and Medicinal Chemists. Journal of the American Chemical Society. Available from: [Link]

-

Molecular dynamics simulation for all. Neuron. Available from: [Link]

-

Comprehensive Review of Molecular Dynamics Potentials. OpenReview. Available from: [Link]

-

In-Silico Drug Discovery using Protein-Small Molecule Interaction. ResearchGate. Available from: [Link]

-

The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. R Discovery. Available from: [Link]

-

Computational chemistry in drug discovery and development... Fiveable. Available from: [Link]

-

In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Molecules and Cells. Available from: [Link]

-

Computational and Structural Approaches to Drug Discovery. Royal Society of Chemistry. Available from: [Link]

-

Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. ACS Publications. Available from: [Link]

-

Novel Small Molecule Inhibitor for Treatment of PARP inhibitor-Resistant Ovarian Cancer. Yale University. Available from: [Link]

-

PARP inhibitors Product Brochure. Interchim. Available from: [Link]

-

Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis by Regulating Expression of Urokinase Type Plasminogen Activator and Matrix Metalloprotease 2. Vascular Cell. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Available from: [Link]

-

2-Amino-4-chlorobenzenesulphonamide. PubChem. Available from: [Link]

-

Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. RSC Medicinal Chemistry. Available from: [Link]

-

A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology. Available from: [Link]

-

2-Amino-4-cyanobutanoic acid. PubChem. Available from: [Link]

-

Overview of PARP inhibitors in clinical development. ResearchGate. Available from: [Link]

-

Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology. Available from: [Link]

Sources

- 1. The Chemist’s Guide to Advances in Computational Drug Design — Minds Underground [mindsunderground.com]

- 2. scispace.com [scispace.com]

- 3. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. interchim.fr [interchim.fr]

- 6. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel Small Molecule Inhibitor for Treatment of PARP inhibitor-Resistant Ovarian Cancer | Yale Ventures [ventures.yale.edu]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. fiveable.me [fiveable.me]

- 15. sites.ualberta.ca [sites.ualberta.ca]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Molecular Dynamics Simulations: A Systematic Review of Techniques and Applications in Biochemistry | Li | Computational Molecular Biology [bioscipublisher.com]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nano-ntp.com [nano-ntp.com]

- 22. researchgate.net [researchgate.net]

- 23. hilarispublisher.com [hilarispublisher.com]

- 24. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 25. dovepress.com [dovepress.com]

An In-depth Technical Guide to 2-Amino-4-cyanobenzamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-cyanobenzamide, a compound of interest for researchers, scientists, and professionals in drug development. Due to its nascent presence in readily available chemical catalogs, this guide focuses on a robust, two-step synthetic pathway commencing with the preparation of the key intermediate, 2-Cyano-4-nitrobenzamide, followed by its selective reduction. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and discuss the expected chemical and spectral properties of the final compound. Furthermore, potential applications in medicinal chemistry, drawing from the known biological activities of related 2-aminobenzamide and cyanobenzamide scaffolds, will be explored. This document aims to be a foundational resource, empowering researchers to synthesize, characterize, and investigate the therapeutic potential of this and analogous molecules.

Introduction: The Scientific Rationale

The 2-aminobenzamide scaffold is a privileged motif in medicinal chemistry, renowned for its role as a zinc-binding group in a variety of metalloenzymes. This has led to its successful incorporation into a range of therapeutic agents, most notably as a pharmacophore in histone deacetylase (HDAC) inhibitors which are significant in oncology. The introduction of a cyano group at the 4-position of the benzamide ring is anticipated to modulate the electronic and steric properties of the molecule. This substitution can influence its pharmacokinetic profile, target binding affinity, and potential for novel intermolecular interactions. The strategic placement of the amino and cyano groups on the benzamide core presents an intriguing scaffold for the design of novel inhibitors and probes for various biological targets.

This guide provides a detailed protocol for the synthesis of 2-Amino-4-cyanobenzamide, a compound not widely cataloged, via a logical and accessible synthetic route.

Chemical Identity and Properties

While experimental data for 2-Amino-4-cyanobenzamide is not extensively available, its chemical properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Justification |

| IUPAC Name | 2-Amino-4-cyanobenzamide | --- |

| Synonyms | 4-Cyanoanthranilamide | --- |

| CAS Number | Not readily available in public databases. | --- |

| Molecular Formula | C₈H₇N₃O | Calculated |

| Molecular Weight | 161.16 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid. | Based on similar benzamide derivatives. |

| Melting Point | Not experimentally determined. | --- |

| Boiling Point | Not experimentally determined. | --- |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water is anticipated. | Based on the polarity of the functional groups. |

Synthetic Pathway: A Two-Step Approach

The synthesis of 2-Amino-4-cyanobenzamide is most effectively achieved through a two-step process, beginning with the synthesis of the intermediate 2-Cyano-4-nitrobenzamide, followed by the selective reduction of the nitro group.

Caption: Synthetic workflow for 2-Amino-4-cyanobenzamide.

Experimental Protocol: Step 1 - Synthesis of 2-Cyano-4-nitrobenzamide

This protocol details the conversion of 2-cyano-4-nitrobenzoic acid to 2-Cyano-4-nitrobenzamide via an acyl chloride intermediate.[1]

Materials:

-

2-Cyano-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Concentrated aqueous ammonia

-

Anhydrous tetrahydrofuran (THF) or dioxane

-

Ice bath

-

Round-bottom flasks

-

Reflux condenser

-

Gas outlet with a scrubber (containing sodium hydroxide solution)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 2-cyano-4-nitrobenzoic acid.

-

In a well-ventilated chemical fume hood, carefully add an excess of thionyl chloride (approximately 5-10 molar equivalents).

-

Add a catalytic amount of DMF (a few drops) to facilitate the reaction.

-

Gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-cyano-4-nitrobenzoyl chloride can be used directly in the next step.

-

-

Amidation:

-

In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath (0-5°C).

-

Dissolve the crude 2-cyano-4-nitrobenzoyl chloride from the previous step in a minimal amount of an inert, anhydrous solvent (e.g., THF or dioxane).

-

Add the solution of the acyl chloride dropwise to the cold, stirred ammonia solution. A precipitate of 2-Cyano-4-nitrobenzamide should form immediately.[1]

-

Continue stirring for an additional 30 minutes in the ice bath.

-

Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold solvent to remove impurities.

-

Dry the product under vacuum.

-

Self-Validation and Troubleshooting:

-

Low Yield: Incomplete conversion to the acyl chloride or hydrolysis of the acyl chloride are common issues. Ensure the use of excess thionyl chloride and anhydrous conditions.[1]

-

Impurity: The primary impurity is often the starting carboxylic acid. This can be removed by recrystallization from a suitable solvent like ethanol.[1]

Experimental Protocol: Step 2 - Reduction of 2-Cyano-4-nitrobenzamide

This protocol describes the selective reduction of the nitro group to an amine. Several methods are effective for the reduction of aromatic nitro compounds.[2][3][4][5] The use of iron in an acidic medium is a classic and reliable method.[4][5]

Materials:

-

2-Cyano-4-nitrobenzamide

-

Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl) or acetic acid

-

Ethanol or a mixture of ethanol and water

-

Sodium bicarbonate solution

-

Filtration apparatus (e.g., Celite pad)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, suspend 2-Cyano-4-nitrobenzamide in a mixture of ethanol and water.

-

Add an excess of iron powder to the suspension.

-

Heat the mixture to reflux with vigorous stirring.

-

-

Reduction:

-

Slowly add concentrated hydrochloric acid or acetic acid dropwise to the refluxing mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes several hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Causality Behind Experimental Choices:

-